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molecular formula C11H12O3S B8297783 4-Mercapto-gamma-oxobenzenebutanoic acid, methyl ester

4-Mercapto-gamma-oxobenzenebutanoic acid, methyl ester

Cat. No. B8297783
M. Wt: 224.28 g/mol
InChI Key: NXDRSDPPZCVYBX-UHFFFAOYSA-N
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Patent
US05135940

Procedure details

Sodium (280 mg, 12.18 mmoles) was dissolved in anhydrous methanol (50 ml). To the resulting solution was added the compound of Example 75, Step D (5.0 g). The mixture was stirred at room temperature for twelve hours and poured into a mixture of water (30 ml) and concentrated HCl (7 ml). The resulting yellow solid was collected by filtration, washed with water and dried to afford the title compound, m.p. 83°-84°.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
compound
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].CN(C)C([S:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])=[CH:9][CH:8]=1)=O.O.Cl>CO>[SH:6][C:7]1[CH:8]=[CH:9][C:10]([C:13](=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])=[CH:11][CH:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
compound
Quantity
5 g
Type
reactant
Smiles
CN(C(=O)SC1=CC=C(C=C1)C(CCC(=O)OC)=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=C1)C(CCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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